Benzoic acid, 2-[[1-amino-7-[[4-[[6-amino-5-[(3-carboxy-4-hydroxyphenyl)azo]-1-hydroxy-3-sulfo-2-nap
Benzoic acid, 2-[[1-amino-7-[[4-[[6-amino-5-[(3-carboxy-4-hydroxyphenyl)azo]-1-hydroxy-3-sulfo-2-nap
Brand Name:
Vulcanchem
CAS No.:
16894-32-9
VCID:
VC0231004
InChI:
InChI=1S/C58H41N15O24S4/c1-97-40-19-26(65-72-51-44(101(94,95)96)21-30-28(54(51)77)7-9-35(60)48(30)69-63-25-5-13-39(75)33(18-25)58(83)84)3-11-37(40)67-73-52-42(99(88,89)90)15-22-14-41(98(85,86)87)49(46(61)45(22)55(52)78)70-66-36-10-2-23(16-31(36)56(79)80)64-71-50-43(100(91,92)93)20-29-27(53(50)76)6-8-34(59)47(29)68-62-24-4-12-38(74)32(17-24)57(81)82/h2-21,74-78H,59-61H2,1H3,(H,79,80)(H,81,82)(H,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)
SMILES:
COC1=C(C=CC(=C1)N=NC2=C(C=C3C(=C2O)C=CC(=C3N=NC4=CC(=C(C=C4)O)C(=O)O)N)S(=O)(=O)O)N=NC5=C(C6=C(C(=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N=NC7=C(C=C(C=C7)N=NC8=C(C=C9C(=C8O)C=CC(=C9N=NC1=CC(=C(C=C1)O)C(=O)O)N)S(=O)(=O)O)C(=O)O)N)O
Molecular Formula:
C58H41N15O24S4
Molecular Weight:
1460.3 g/mol
Benzoic acid, 2-[[1-amino-7-[[4-[[6-amino-5-[(3-carboxy-4-hydroxyphenyl)azo]-1-hydroxy-3-sulfo-2-nap
CAS No.: 16894-32-9
Main Products
VCID: VC0231004
Molecular Formula: C58H41N15O24S4
Molecular Weight: 1460.3 g/mol
CAS No. | 16894-32-9 |
---|---|
Product Name | Benzoic acid, 2-[[1-amino-7-[[4-[[6-amino-5-[(3-carboxy-4-hydroxyphenyl)azo]-1-hydroxy-3-sulfo-2-nap |
Molecular Formula | C58H41N15O24S4 |
Molecular Weight | 1460.3 g/mol |
IUPAC Name | 2-[[1-amino-7-[[4-[[6-amino-5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2-methoxyphenyl]diazenyl]-8-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-5-[[6-amino-5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
Standard InChI | InChI=1S/C58H41N15O24S4/c1-97-40-19-26(65-72-51-44(101(94,95)96)21-30-28(54(51)77)7-9-35(60)48(30)69-63-25-5-13-39(75)33(18-25)58(83)84)3-11-37(40)67-73-52-42(99(88,89)90)15-22-14-41(98(85,86)87)49(46(61)45(22)55(52)78)70-66-36-10-2-23(16-31(36)56(79)80)64-71-50-43(100(91,92)93)20-29-27(53(50)76)6-8-34(59)47(29)68-62-24-4-12-38(74)32(17-24)57(81)82/h2-21,74-78H,59-61H2,1H3,(H,79,80)(H,81,82)(H,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96) |
Standard InChIKey | SSYZQXVEUDAUOJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)N=NC2=C(C=C3C(=C2O)C=CC(=C3N=NC4=CC(=C(C=C4)O)C(=O)O)N)S(=O)(=O)O)N=NC5=C(C6=C(C(=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N=NC7=C(C=C(C=C7)N=NC8=C(C=C9C(=C8O)C=CC(=C9N=NC1=CC(=C(C=C1)O)C(=O)O)N)S(=O)(=O)O)C(=O)O)N)O |
Canonical SMILES | COC1=C(C=CC(=C1)N=NC2=C(C=C3C(=C2O)C=CC(=C3N=NC4=CC(=C(C=C4)O)C(=O)O)N)S(=O)(=O)O)N=NC5=C(C6=C(C(=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N=NC7=C(C=C(C=C7)N=NC8=C(C=C9C(=C8O)C=CC(=C9N=NC1=CC(=C(C=C1)O)C(=O)O)N)S(=O)(=O)O)C(=O)O)N)O |
PubChem Compound | 16131220 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume